

# SB 202190: In Vivo Dosing and Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Application Notes**

**SB 202190** is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms with IC<sub>50</sub> values of 50 nM and 100 nM, respectively.[1][2][3] It functions by competitively binding to the ATP pocket of the kinase.[1][3][4] Due to its crucial role in mediating cellular responses to inflammatory cytokines and stress, the p38 MAPK pathway is a key target in various pathological conditions. Consequently, **SB 202190** is widely utilized in in vivo models of cancer, inflammation, neurodegenerative diseases, and other conditions where p38 MAPK signaling is implicated.[4] [5]

This document provides a comprehensive overview of in vivo dosages, administration routes, and detailed experimental protocols for **SB 202190**, compiled from various preclinical studies. The information herein is intended to serve as a guide for designing and executing in vivo experiments involving this inhibitor.

# Data Presentation: In Vivo Dosage and Administration Summary

The following tables summarize the in vivo dosages and administration routes of **SB 202190** in various animal models and disease contexts.



| Animal<br>Model           | Disease/C ondition                                   | Dosage              | Administra<br>tion Route                 | Vehicle/So<br>Ivent                              | Frequency<br>& Duration                 | Reference |
|---------------------------|------------------------------------------------------|---------------------|------------------------------------------|--------------------------------------------------|-----------------------------------------|-----------|
| Mouse<br>(BALB/c<br>nude) | Colorectal Cancer (SW480 & RKO xenografts)           | 5 mg/kg             | Intraperiton<br>eal (i.p.)               | Not<br>specified                                 | Daily for<br>10-12 days                 | [1]       |
| Mouse<br>(BALB/c)         | Colorectal<br>Cancer<br>(SW620<br>xenograft)         | 5 mg/kg             | Intraperiton<br>eal (i.p.)               | Not<br>specified                                 | Once a day<br>for ten<br>days           | [6]       |
| Mouse<br>(C57BL/6)        | Acute<br>Endotoxem<br>ia (LPS-<br>induced)           | 2 mg/kg             | Intraperiton<br>eal (i.p.)               | Not<br>specified                                 | Single<br>dose 30<br>min before<br>LPS  | [6]       |
| Rat                       | Vascular<br>Dementia<br>(2-VO<br>model)              | 10 μmol/L<br>(5 μL) | Intracerebr<br>oventricula<br>r (i.c.v.) | 0.1%<br>DMSO in<br>normal<br>saline              | Single<br>injection                     | [7]       |
| Rat                       | Renal<br>Ischemia-<br>Reperfusio<br>n Injury         | 800 μg/kg           | Intravenou<br>s (i.v.)                   | 20% hydroxypro pyl-β- cyclodextri n with 5% DMSO | Single<br>dose 2h<br>before<br>ischemia | [6]       |
| Rat                       | Glaucoma<br>(NMDA-<br>induced<br>excitotoxici<br>ty) | 1 mM (4<br>μL)      | Intravitreal                             | Saline                                           | Single<br>injection                     | [8]       |

### **Experimental Protocols**



## Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Cancer Model

This protocol is based on studies investigating the anti-tumor effects of **SB 202190** in mouse xenograft models.[1][6]

- 1. Materials:
- SB 202190 powder
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Sterile syringes (1 mL) and needles (25-27 gauge)[9]
- Animal scale
- Experimental animals (e.g., BALB/c nude mice with tumor xenografts)
- 2. Dosing Solution Preparation (Example for a 5 mg/kg dose):
- Calculate the total amount of SB 202190 required for the study.
- Prepare a stock solution of SB 202190 in DMSO. For example, a 10 mg/mL stock.
- For a final dosing solution, the vehicle composition can be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
- To prepare 1 mL of dosing solution at a concentration of 0.5 mg/mL (for a 10 mL/kg injection volume):
  - Add 50 μL of the 10 mg/mL SB 202190 stock in DMSO to a sterile microcentrifuge tube.



- Add 400 μL of PEG300 and vortex thoroughly.
- Add 50 μL of Tween 80 and vortex until the solution is clear.
- Add 500 μL of sterile saline and vortex to mix.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
- It is recommended to prepare the working solution fresh on the day of use.[1]
- 3. Administration Procedure:
- Weigh each mouse to determine the exact injection volume (e.g., for a 20 g mouse, the volume would be 200 µL for a 10 mL/kg injection).
- Restrain the mouse appropriately. The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]
- Insert the needle at a 30-40° angle and inject the calculated volume of the SB 202190 solution.
- Administer daily for the duration of the study (e.g., 10-12 days).[1]
- Monitor the animals for any adverse effects.

## Protocol 2: Intravenous (i.v.) Administration in a Rat Model

This protocol is adapted from a study on renal ischemia-reperfusion injury in rats.[6]

- 1. Materials:
- SB 202190 powder
- Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin with 5% DMSO)[6]
- Sterile microcentrifuge tubes
- Vortex mixer



- Sterile syringes (1 mL) and needles appropriate for rat tail vein injection (e.g., 23-25 gauge)
- Rat restrainer
- Heat lamp or warm water to dilate the tail vein[10]
- Experimental animals (e.g., Sprague-Dawley rats)
- 2. Dosing Solution Preparation (Example for an 800 μg/kg dose):
- Prepare the vehicle solution: 20% hydroxypropyl-β-cyclodextrin in sterile water with 5% DMSO.
- Dissolve SB 202190 in the vehicle to the desired final concentration. For example, to inject a
  volume of 1 mL/kg, the concentration would be 0.8 mg/mL.
- Ensure the solution is clear and free of precipitates.
- 3. Administration Procedure:
- Weigh the rat to calculate the required injection volume.
- Place the rat in a restrainer, leaving the tail exposed.
- Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[10]
- Disinfect the injection site with an alcohol swab.
- Insert the needle into one of the lateral tail veins and slowly inject the SB 202190 solution.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the animal to its cage and monitor for any adverse reactions.

# Mandatory Visualization Signaling Pathway Diagram



The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by **SB 202190**.



Click to download full resolution via product page

Caption: p38 MAPK signaling pathway and SB 202190 inhibition.

### **Experimental Workflow Diagram**

The following diagram outlines a general experimental workflow for an in vivo study using **SB 202190**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]







- 3. stemcell.com [stemcell.com]
- 4. sp600125.com [sp600125.com]
- 5. erk12.com [erk12.com]
- 6. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 7. Protective Effects of p38 MAPK Inhibitor SB202190 against Hippocampal Apoptosis and Spatial Learning and Memory Deficits in a Rat Model of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- To cite this document: BenchChem. [SB 202190: In Vivo Dosing and Administration Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681491#sb-202190-in-vivo-dosage-and-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com